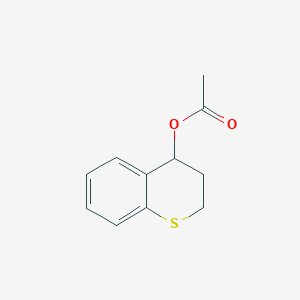

3,4-Dihydro-2h-thiochromen-4-yl acetate

Description

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-8(12)13-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAKISLNJIPFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCSC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295919 | |

| Record name | 3,4-dihydro-2h-thiochromen-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94442-86-1 | |

| Record name | NSC106279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dihydro-2h-thiochromen-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lipase-Catalyzed Hydrolysis

Aribi-Zouioueche et al. (2022) demonstrated the enantioselective synthesis of thiochroman-4-ol using Candida antarctica lipase B (CAL-B) in tandem with sodium carbonate (Na₂CO₃). The protocol involves kinetic resolution of racemic thiochroman-4-ol acetates, where the enzyme selectively hydrolyzes the (R)-acetate, leaving the (S)-acetate intact. Key parameters include:

| Parameter | Value |

|---|---|

| Enzyme Loading | 20–30 mg/mmol substrate |

| Solvent | Toluene or tert-butyl methyl ether |

| Temperature | 30–40°C |

| Enantiomeric Excess | >99% (E > 200) |

| Conversion | 50% (theoretical maximum) |

The (S)-thiochroman-4-ol acetate is obtained in >80% yield after purification, making this method ideal for high-purity applications.

Mitsunobu Inversion for (S)-Acetate Synthesis

To bypass the 50% yield limitation of kinetic resolution, the same group employed a Mitsunobu reaction to invert the configuration of (R)-thiochroman-4-ol. The alcohol is treated with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and acetic acid in tetrahydrofuran (THF), yielding the (S)-acetate with 88–92% enantiomeric excess.

Direct Acetylation of Thiochroman-4-ol

Acetic Anhydride-Mediated Acylation

A classical approach involves refluxing thiochroman-4-ol with acetic anhydride in ethyl acetate, as reported in studies on 4-hydroxycoumarin derivatives. The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group attacking the electrophilic carbonyl carbon.

Reaction Conditions :

- Molar Ratio (Alcohol:Ac₂O): 1:2–1:3

- Catalyst : None (thermal activation) or trace H₂SO₄

- Temperature : 80–100°C

- Yield : 70–85% (isolated after column chromatography)

This method is cost-effective but may require stringent temperature control to avoid ring-opening side reactions.

Base-Catalyzed Transesterification

Alternative protocols utilize potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate acetylation under milder conditions. For example, Cu(I)-catalyzed reactions (5 mol% CuI) with aryl acetylenes have been adapted for thiochroman systems, though yields for acetates specifically remain underexplored.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield (%) | Enantioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic Resolution | 80–90 | >99% ee | Moderate | High |

| Mitsunobu Inversion | 75–85 | 88–92% ee | Low | Very High |

| Direct Acetylation | 70–85 | Racemic | High | Low |

Key Insights :

- Enzymatic methods excel in stereocontrol but require specialized enzymes.

- Mitsunobu reactions are stereospecific but cost-prohibitive for large-scale synthesis.

- Direct acylation offers practicality for racemic mixtures but lacks enantioselectivity.

Mechanistic Considerations

Stereochemical Outcomes

The 4-position’s chirality in thiochroman-4-ol dictates the acetate’s configuration. Enzymatic hydrolysis preserves the (S)-enantiomer, while Mitsunobu conditions invert the (R)-alcohol to the (S)-acetate via a trigonal bipyramidal transition state.

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2h-thiochromen-4-yl acetate can undergo various chemical reactions, including:

Oxidation: The thiochromene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the acetate group can lead to the formation of alcohols.

Substitution: The acetate group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,4-Dihydro-2h-thiochromen-4-yl acetate can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dihydro-2h-thiochromen-4-yl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiochromene derivatives.

Medicine: Thiochromene derivatives, including 3,4-Dihydro-2h-thiochromen-4-yl acetate, are being investigated for their anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2h-thiochromen-4-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The thiochromene ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3,4-Dihydro-2H-thiochromen-4-yl acetate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Functional Group and Reactivity

- Acetate Esters: The acetate group is a common feature in compounds like Vitamin E acetate () and 4-(7-acetoxy-5-((3-methylbut-2-en-1-yl)oxy)-4-oxochroman-2-yl)phenyl acetate (). These esters undergo hydrolysis under acidic or basic conditions, but the thiochromen core in the target compound may alter reactivity.

Sulfur vs. Oxygen Heterocycles :

Thiochromen derivatives exhibit distinct electronic properties compared to chromenes (oxygen-based analogs). For example, sulfur’s larger atomic size and lower electronegativity may increase lipophilicity, affecting solubility and bioavailability. This contrasts with cyclohexyl acetate (), a simple aliphatic ester lacking aromaticity, which has higher volatility and lower melting points .

Physicochemical Properties

Regulatory and Toxicity Considerations

- Comparison with Caffeic Acid: Unlike caffeic acid (a dihydroxy phenolic compound in ), the thiochromen acetate lacks antioxidant phenolic groups but may exhibit unique biological activity due to sulfur’s role in enzyme inhibition or metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.